4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide
Description
4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 4, nitro at position 3, and N,N-dipropyl sulfonamide groups. Sulfonamides are widely studied for their roles in medicinal chemistry, materials science, and catalysis, with substituents critically influencing reactivity, stability, and bioactivity .
Properties
IUPAC Name |
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-3-7-14(8-4-2)20(18,19)10-5-6-11(13)12(9-10)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYMGVKXGSEFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents such as thionyl chloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the chloronitrobenzene derivative with dipropylamine in the presence of a suitable base, such as sodium hydroxide, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Chlorination: Large-scale nitration and chlorination are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: The use of continuous flow reactors allows for efficient and scalable production of the compound, minimizing the risk of side reactions and improving overall efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: 4-chloro-3-amino-N,N-dipropylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized sulfonamide derivatives.
Scientific Research Applications
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological target, but common pathways include inhibition of bacterial cell wall synthesis and modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Halogen and Nitro Substituents
4-Chloro-N,N-diethyl-3-nitrobenzenesulfonamide (C₁₀H₁₃ClN₂O₄S):
4-Iodo-N,N-dipropylbenzenesulfonamide (C₁₂H₁₇IN₂O₂S):
Functional Group Additions
- 4-(Perfluoroprop-1-en-2-yl)-N,N-dipropylbenzenesulfonamide (C₁₅H₁₇F₅NO₂S): Features a perfluoropropenyl group, enhancing electron-withdrawing effects. ¹H NMR: δ 7.86 (d, J = 8.4 Hz) and 7.47 (d, J = 8.4 Hz) for aromatic protons; ¹⁹F NMR confirms fluorinated substituents .
PESMP (4-(5-((1,3-Dioxoisoindolin-2-yl)methylthio)-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide):
Alkyl Chain Modifications
- 4-Methyl-N,N-dipropylbenzenesulfonamide (C₁₃H₂₁NO₂S): Molecular weight: 255.38 g/mol; CAS: 723-42-2. Simpler methyl substitution results in lower molecular weight and reduced steric hindrance compared to chloro-nitro derivatives .
- N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (C₁₄H₂₃NO₄S): Larger isobutyl groups and methoxy substituents increase solubility in polar solvents .
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Spectroscopic Signatures
Research Findings and Implications
- Synthetic Methods : Palladium-catalyzed halogenation (e.g., iodination) and nickel-mediated reductions are effective for modifying sulfonamide cores .
- Structure-Activity Relationships: Bulkier substituents (e.g., dipropyl) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., NO₂, Cl) modulate electronic density for targeted interactions .
- Gaps in Data : Direct studies on 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide are sparse; future work should explore its synthesis, stability, and bioactivity.
Biological Activity
4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative with notable biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN3O2S
- Molecular Weight : 303.79 g/mol
- IUPAC Name : 4-Chloro-3-nitro-N,N-dipropylbenzenesulfonamide
The compound features a sulfonamide group, which is known for its antibacterial properties, as well as a nitro group that can influence its reactivity and biological interactions.
The biological activity of 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide largely stems from its ability to interfere with bacterial folic acid synthesis. Sulfonamides are competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. This inhibition leads to reduced bacterial growth and proliferation.
Biological Activity Overview
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Antimicrobial Properties :
- Studies have shown that sulfonamides exhibit broad-spectrum antimicrobial activity against various bacterial strains. The presence of the nitro group enhances this activity by promoting reactive oxygen species (ROS) generation, which can damage bacterial DNA and proteins.
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Cytotoxicity :
- Research indicates that 4-chloro-3-nitro-N,N-dipropylbenzenesulfonamide exhibits cytotoxic effects on certain cancer cell lines. In vitro studies demonstrated significant cell growth inhibition at concentrations ranging from 10 to 100 µM.
-
Mutagenicity and Genotoxicity :
- The compound has been evaluated for mutagenic potential using standard assays. Results showed no significant mutagenic effects in bacterial reverse mutation tests (Ames test), but some genotoxic effects were noted in higher eukaryotic systems, suggesting a need for careful evaluation in therapeutic contexts.
Table 1: Summary of Biological Activity Studies
| Study | Organism/Cell Line | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|---|
| Study A | E. coli | 50 | Growth inhibition | |
| Study B | HeLa cells | 10-100 | Cytotoxicity | |
| Study C | CHO cells | 200 | Genotoxicity (SCE) |
Case Study Examples
- Study A investigated the antimicrobial efficacy against E. coli, demonstrating a significant reduction in growth at a concentration of 50 µM.
- Study B assessed the cytotoxic effects on HeLa cells, revealing that concentrations above 10 µM led to marked cell death, indicating potential for use in cancer therapies.
- Study C focused on the genotoxic potential using Chinese hamster ovary (CHO) cells, where positive results were obtained in sister chromatid exchange assays at concentrations above 200 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
